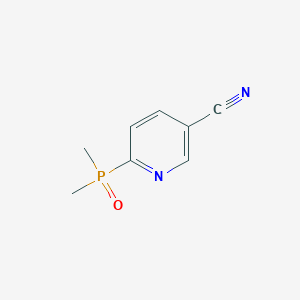

6-(Dimethylphosphoryl)nicotinonitrile

Description

6-(Dimethylphosphoryl)nicotinonitrile (CAS: 2613384-19-1, molecular formula: C₈H₉N₂OP) is a nicotinonitrile derivative featuring a dimethylphosphoryl group at the 6-position of the pyridine ring. The phosphoryl group introduces electron-withdrawing effects, which may influence the compound’s reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

6-dimethylphosphorylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N2OP/c1-12(2,11)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOHCPOIHOADFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which 6-(Dimethylphosphoryl)nicotinonitrile exerts its effects depends on its specific application. In biochemical studies, it may mimic the phosphorylation of proteins, affecting signaling pathways and cellular processes. In catalysis, it can coordinate to metal centers, altering their reactivity and facilitating chemical transformations.

Molecular Targets and Pathways:

Protein Phosphorylation: In biological systems, it targets proteins that undergo phosphorylation, influencing signaling pathways.

Catalytic Sites: In catalysis, it targets metal centers, modifying their electronic properties and reactivity.

Comparison with Similar Compounds

Dimethylphosphoryl Group vs. Aryl/Heterocyclic Substituents

- 6-(Dimethylphosphoryl)nicotinonitrile: The dimethylphosphoryl group enhances polarity and may improve solubility in polar solvents. Phosphoryl groups are known to participate in hydrogen bonding and metal coordination, which could influence biological activity .

- Bis[2-amino-6-(aryl)nicotinonitrile] derivatives (4a–c): These compounds feature aromatic substituents (e.g., phenyl, 4-methylphenyl) at the 6-position. The aryl groups contribute to π-π stacking interactions, increasing melting points (e.g., >250°C) and crystallinity .

- 6-(Dibenzo[b,d]furan-2-yl)nicotinonitrile (A1): The dibenzofuran moiety introduces rigid aromaticity, resulting in a high melting point (296–298°C) and notable antibacterial activity against Staphylococcus aureus and MRSA .

Phosphoryl vs. Ester Groups

Key Findings :

- Antioxidant activity is prominent in dichlorothiophene-substituted nicotinonitriles due to radical scavenging capabilities .

- Aromatic and heterocyclic substituents (e.g., dibenzofuran) enhance antibacterial activity, likely via disruption of bacterial cell membranes or enzyme inhibition .

- The dimethylphosphoryl group’s role in biological systems remains underexplored but may mimic phosphate-containing biomolecules, enabling kinase or phosphatase interactions.

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility Trends | Key Functional Groups |

|---|---|---|---|

| 6-(Dimethylphosphoryl)nicotinonitrile | Not reported | Likely polar aprotic solvents | Phosphoryl, nitrile |

| 6-(Dibenzo[b,d]furan-2-yl)nicotinonitrile (A1) | 296–298 | Low aqueous solubility | Dibenzofuran, nitrile |

| Dichlorothiophene derivatives | Not reported | Moderate lipophilicity | Dichlorothiophene, nitrile |

Biological Activity

6-(Dimethylphosphoryl)nicotinonitrile is an organic compound with the molecular formula and a molecular weight of approximately 239.19 g/mol. It features a pyridine ring and a nitrile functional group, which contribute to its chemical reactivity and biological properties. This compound is of particular interest in pharmaceutical development due to its potential biological activities, including enzyme inhibition, particularly in relation to neurodegenerative diseases.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethylphosphoryl group attached to a nicotinonitrile structure. The unique combination of these functional groups may enhance its binding affinity to biological targets, making it a candidate for further pharmacological investigation.

Enzyme Inhibition

Research indicates that 6-(Dimethylphosphoryl)nicotinonitrile may act as an acetylcholinesterase inhibitor , which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. Acetylcholinesterase plays a crucial role in neurotransmitter regulation, and its inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals.

Anticancer Properties

In addition to its neuroprotective potential, preliminary studies suggest that this compound may exhibit anticancer activity . It has been shown to significantly inhibit the growth of certain cancer cell lines, such as NCI-H1373 human lung adenocarcinoma cells. This suggests that 6-(Dimethylphosphoryl)nicotinonitrile could be explored further for its therapeutic applications in oncology .

The mechanism by which 6-(Dimethylphosphoryl)nicotinonitrile exerts its biological effects involves interactions with specific enzymes and receptors. Detailed studies using techniques such as molecular docking and enzyme kinetics are necessary to elucidate these interactions fully. The dimethylphosphoryl group may participate in various biochemical reactions, influencing the compound's activity through modulation of enzyme functions and signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-(Dimethylphosphoryl)nicotinonitrile, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-(Dimethylamino)nicotinonitrile | Contains a dimethylamino group | Potentially different biological activity due to amino group's properties |

| Nicotinic acid | A simpler analog without the nitrile or phosphoryl groups | Lacks the reactivity associated with nitriles and phosphates |

| Methyl 5-(dimethylphosphoryl)furan-2-carboxylate | Contains a furan ring instead of pyridine | Different reactivity patterns due to furan's electron-rich nature |

This table highlights how the presence of specific functional groups can influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have been conducted on compounds related to 6-(Dimethylphosphoryl)nicotinonitrile, focusing on their synthesis and biological evaluation:

- Synthesis and Evaluation : Research has shown that derivatives of compounds with similar structures exhibit promising anticancer and antimicrobial activities. For instance, pyrazole-pyridine derivatives were tested against human hepatocellular carcinoma (HEPG2) cell lines, revealing varying degrees of anticancer activity .

- Poly(ADP-ribose) Polymerase Inhibition : Another study highlighted the potential of triheterocyclic compounds similar to 6-(Dimethylphosphoryl)nicotinonitrile in inhibiting poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This inhibition could provide therapeutic avenues for treating cancers associated with DNA repair deficiencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.